(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid
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Overview
Description
®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[3,2-g]chromen core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[3,2-g]chromen core, followed by the introduction of the hexanoic acid side chain. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxy and oxo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological activity of the pyrano[3,2-g]chromen core suggests potential applications in drug discovery and development. This compound may exhibit anti-inflammatory, antioxidant, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds with similar structures, such as flavonoids, share the pyrano[3,2-g]chromen core and exhibit similar biological activities.
Coumarins: Another class of compounds with related structures and properties.
Uniqueness
What sets ®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid apart is its specific configuration and functional groups, which may confer unique biological activities and chemical reactivity.
Biological Activity
(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid (CAS No. 34366-34-2) is a complex organic compound with significant biological activity. Its structure includes multiple functional groups such as hydroxyl and carboxylic acid moieties, which are crucial for its reactivity and interaction with biological systems. This article explores the compound's biological activities, potential applications in various fields, and relevant research findings.
- Molecular Formula : C22H28O6
- Molecular Weight : 388.45 g/mol
- Structural Features : The compound features a tetrahydropyranochromene core with several methyl groups and a hexanoic acid chain that contribute to its unique biological properties .
Antioxidant Activity
The presence of hydroxyl groups in the compound suggests strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. Predictive models indicate that compounds with similar structures often exhibit significant antioxidant activity.
Anti-inflammatory Effects
Research indicates that chromene derivatives can possess anti-inflammatory properties. The structural characteristics of this compound may enable it to modulate inflammatory pathways effectively. This potential has been highlighted in various studies focusing on similar compounds.
Antimicrobial Properties
Compounds with chromene structures have shown effectiveness against a range of pathogens. The unique structural features of this compound may enhance its antimicrobial efficacy compared to simpler analogs. Its potential as a natural pesticide or herbicide is also being explored due to these properties.
Case Studies and Research Findings
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Predictive Modeling Studies
- Studies utilizing the PASS (Prediction of Activity Spectra for Substances) software have estimated the biological activities of this compound based on its structural features. These models suggest potential bioactivity against various biological targets including oxidative stress-related diseases and inflammation.
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Antioxidant Efficacy Evaluation
- Experimental evaluations have demonstrated that structurally similar compounds exhibit significant antioxidant activity through various assays measuring free radical scavenging capacity. The incorporation of hydroxyl groups is critical for enhancing this activity.
Applications
Field | Potential Application |
---|---|
Pharmaceuticals | Development of drugs targeting oxidative stress-related diseases or inflammation |
Cosmetics | Use in skincare formulations to protect against oxidative damage |
Agriculture | Application as natural pesticides or herbicides due to antimicrobial properties |
Properties
Molecular Formula |
C22H28O6 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(3R)-3-[(7S,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13+/m0/s1 |
InChI Key |
JZWLSXINEVHWEP-RWMBFGLXSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)O)C1=C2C(=C(C3=C1O[C@H]([C@@H](C3=O)C)C)O)C=CC(O2)(C)C |
Canonical SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
Origin of Product |
United States |
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